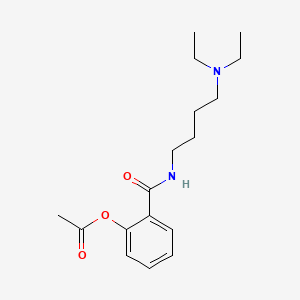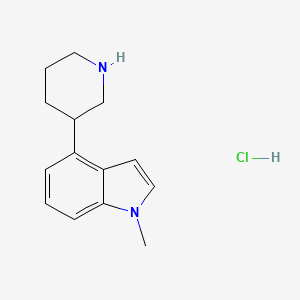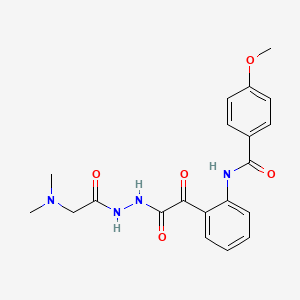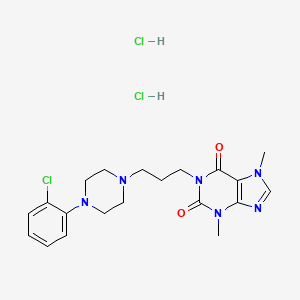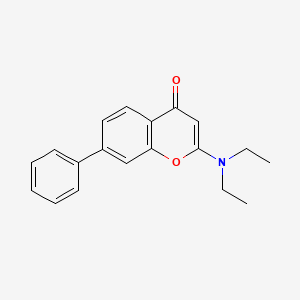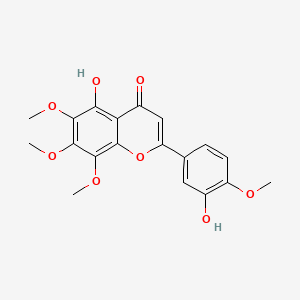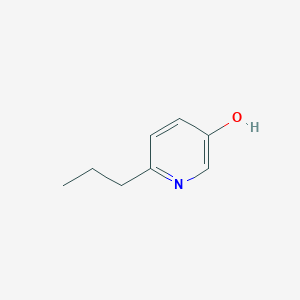
6-Propylpyridin-3-ol
Descripción general
Descripción
6-Propylpyridin-3-ol (6-PPO) is a heterocyclic compound belonging to the pyridine family. 6-PPO has been extensively studied due to its diverse range of applications in the scientific and medical fields. It has been used in the synthesis of pharmaceuticals, as a reagent in organic syntheses, and as a fluorescent probe for the detection of organic molecules.
Aplicaciones Científicas De Investigación
1. Anti-Inflammatory and Anti-Colitis Properties
6-Propylpyridin-3-ol derivatives have been explored for their anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD). Studies show that certain analogs of this compound demonstrate significant inhibitory actions against TNF-α-induced adhesion of monocytic cells to colonic epithelial cells, a critical mechanism in colon inflammation. Furthermore, these compounds have shown efficacy in in vivo models of colitis, potentially paving the way for new treatments for IBD (Chaudhary et al., 2020).
2. Anticancer Activity
Research has highlighted the potential of 6-Propylpyridin-3-ol derivatives in cancer therapy. These compounds have been investigated for their antiangiogenic activities, which is crucial in the context of cancer treatment. Some analogs have demonstrated high antiangiogenic and antitumor activities in chick embryo chorioallantoic membrane (CAM) assays. This indicates the potential of these compounds as novel angiogenesis inhibitors, which can be crucial in treating various cancers (Lee et al., 2014).
3. Application in DNA Processes and Catalysis
6-Propylpyridin-3-ol and its derivatives find applications in biochemistry and organic transformations, especially involving DNA processes. For instance, compounds containing 3-methoxy-2-aminopyridine, similar in structure to 6-Propylpyridin-3-ol, have been identified as potent inhibitors in the oncogenic kinase bRAF, which plays a role in DNA processes (Palmer et al., 2012). Additionally, coordination compounds involving oligopyridine ligands, like 6-Propylpyridin-3-ol, are used in reactions related to artificial photosynthesis and polymerization (Winter et al., 2011).
Safety and Hazards
Direcciones Futuras
While there is limited information specifically about 6-Propylpyridin-3-ol, the field of drug discovery and development is rapidly evolving. Techniques such as 3D printing are revolutionizing the pharmaceutical industry , and the development of new pyrimidine compounds shows promise for various biological profiles . The future may hold more research and development involving 6-Propylpyridin-3-ol and similar compounds.
Propiedades
IUPAC Name |
6-propylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-4-5-8(10)6-9-7/h4-6,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLCMSVQOKQODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401696 | |
| Record name | 3-Hydroxy-6-n-propylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20609-24-9 | |
| Record name | 3-Hydroxy-6-n-propylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


